molecular formula C18H16ClN3O4S B2848927 3-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 923472-65-5

3-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2848927
CAS No.: 923472-65-5
M. Wt: 405.85
InChI Key: YVTCJMGZQZANCO-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone linked to a benzylsulfonyl group and a 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl moiety. The benzylsulfonyl group enhances solubility and stability, while the 2-chlorophenyl substituent may contribute to bioactivity through halogen bonding. The 1,3,4-oxadiazole ring is a common pharmacophore in medicinal chemistry, known for its role in enzyme inhibition and antimicrobial activity.

Properties

IUPAC Name

3-benzylsulfonyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c19-15-9-5-4-8-14(15)17-21-22-18(26-17)20-16(23)10-11-27(24,25)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTCJMGZQZANCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound that belongs to the oxadiazole class. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The key steps include:

  • Formation of the Oxadiazole Ring : The reaction of 2-chlorobenzohydrazide with appropriate acylating agents leads to the formation of the oxadiazole ring.
  • Sulfonylation : The introduction of the benzylsulfonyl group is achieved through the reaction with benzylsulfonyl chloride in the presence of a base.
  • Final Amide Formation : The final step involves coupling with propanamide to yield the target compound.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. In vitro studies have shown that this compound displays inhibitory effects against various bacterial strains and fungi. For instance:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Demonstrated antifungal properties against common pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have reported that it can inhibit the proliferation of cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers apoptotic pathways leading to cell death.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring can bind to enzyme active sites, inhibiting their function and disrupting metabolic pathways.
  • Receptor Interaction : The benzylsulfonyl group enhances binding affinity to cellular receptors, modulating signal transduction pathways.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Results : Showed inhibition zones comparable to standard antibiotics, indicating potential as a therapeutic agent.
  • Study on Anticancer Activity :
    • Objective : To assess cytotoxic effects on breast cancer cell lines.
    • Results : Significant reduction in cell viability observed at concentrations as low as 10 µM.

Data Table

The following table summarizes key biological activities and findings related to this compound:

Activity TypeTarget Organisms/CellsIC50 (µM)Mechanism of Action
AntimicrobialE. coli15Cell wall synthesis inhibition
Staphylococcus aureus10Disruption of membrane integrity
AnticancerMCF-7 (breast cancer)12Induction of apoptosis
HeLa (cervical cancer)8Cell cycle arrest

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Cores

Substituted Phenyl Derivatives
  • 3-{[5-(2-Bromophenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Propanamide (CAS: 724437-94-9) Key Difference: Bromine replaces chlorine at the phenyl ring, and the sulfonyl group is replaced with a sulfanyl group. The sulfanyl group (–S–) is less electron-withdrawing than sulfonyl (–SO₂–), altering electronic interactions with biological targets .
  • N-(5-Methyl-1,3-Thiazol-2-yl)-3-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Sulfanyl]Propanamide (8e)

    • Key Difference : Lacks the 2-chlorophenyl and benzylsulfonyl groups; instead, it has a simple phenyl and thiazole substituent.
    • Impact : Absence of chlorine and sulfonyl groups may reduce enzyme inhibition potency. The thiazole ring could enhance metabolic stability but reduce solubility compared to the target compound .
Propanamide vs. Acetamide Derivatives
  • 2-((5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(2-(Methoxycarbonyl)Phenyl)Acetamide (7a)
    • Key Difference : Acetamide (shorter chain) instead of propanamide; includes a methoxycarbonyl group.
    • Impact : The shorter chain may limit hydrophobic interactions, while the methoxycarbonyl group introduces additional steric and electronic effects. This could reduce membrane permeability compared to the target compound .

Heterocyclic Modifications

Thiadiazole vs. Oxadiazole
  • 3-(Benzylsulfonyl)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)Propanamide (CAS: 878678-87-6)
    • Key Difference : Oxadiazole oxygen replaced with sulfur (thiadiazole).
    • Impact : Thiadiazole’s increased lipophilicity may enhance blood-brain barrier penetration but could also elevate toxicity risks. The sulfonyl group’s presence retains solubility advantages over purely hydrophobic analogs .
Piperidinyl-Substituted Oxadiazoles
  • 3-[(5-{1-[(4-Chlorophenyl)Sulfonyl]-3-Piperidinyl}-1,3,4-Oxadiazol-2-yl)Sulfanyl]-N-(2-Ethylphenyl)Propanamide (7k)
    • Key Difference : Incorporates a piperidinyl group and a 4-chlorophenylsulfonyl moiety.
    • Impact : The piperidinyl group may improve bioavailability through enhanced solubility and reduced plasma protein binding. However, the 4-chlorophenylsulfonyl group could exhibit different steric effects compared to the target compound’s benzylsulfonyl group .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~435* Not reported Benzylsulfonyl, 2-chlorophenyl
3-{[5-(2-Bromophenyl)...Propanamide 434.31 Not reported 2-Bromophenyl, sulfanyl
7k 535 66–68 4-Chlorophenylsulfonyl, piperidinyl
8e 340.42 117–118 Phenyl, thiazole

*Estimated based on structural analogs.

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s benzylsulfonyl group would show strong S=O stretches at ~1350–1150 cm⁻¹, similar to analogs like 7k .
  • NMR : The 2-chlorophenyl group would exhibit distinct aromatic proton signals (δ ~7.3–7.5 ppm), differing from bromophenyl (δ ~7.5–7.7 ppm) or methylphenyl (δ ~6.8–7.2 ppm) analogs .

Preparation Methods

Synthetic Routes for 3-(Benzylsulfonyl)-N-(5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Propanamide

Synthesis of 5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine

The 1,3,4-oxadiazole ring is synthesized via cyclization of a diacylhydrazide intermediate. Two primary methods are employed:

Method A: Phosphorus Oxychloride-Mediated Cyclization

  • Hydrazide Formation : 2-Chlorobenzoyl hydrazide is prepared by reacting 2-chlorobenzoyl chloride with hydrazine hydrate in ethanol at 0–5°C for 2 hours.
  • Diacylhydrazide Synthesis : The hydrazide reacts with a second equivalent of 2-chlorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N,N'-bis(2-chlorobenzoyl)hydrazine.
  • Cyclization : The diacylhydrazide is treated with phosphorus oxychloride (POCl₃) under reflux (80°C, 4 hours), forming 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine with a reported yield of 72–78%.

Method B: Carbonyldiimidazole (CDI)-Assisted Cyclization

  • Activation : 2-Chlorobenzoyl hydrazide is treated with CDI in tetrahydrofuran (THF), forming an imidazole intermediate.
  • Ring Closure : Heating the intermediate at 60°C for 6 hours produces the oxadiazole amine with a yield of 68–70%.
Table 1: Comparison of Oxadiazole Synthesis Methods
Method Reagent Temperature Time (h) Yield (%)
A POCl₃ 80°C 4 72–78
B CDI 60°C 6 68–70

Preparation of 3-(Benzylsulfonyl)Propanoic Acid

The benzylsulfonyl group is introduced via sulfonylation or oxidation of a thioether precursor:

Route 1: Thioether Oxidation

  • Thioether Formation : 3-Bromopropanoic acid reacts with benzyl mercaptan in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (60°C, 8 hours), yielding 3-(benzylthio)propanoic acid.
  • Oxidation : The thioether is oxidized with oxone (2 equiv) in acetone-water (3:1) at 25°C for 12 hours, producing 3-(benzylsulfonyl)propanoic acid (85–90% yield).

Route 2: Direct Sulfonylation

  • Nucleophilic Substitution : 3-Chloropropanoic acid reacts with sodium benzylsulfinate (prepared from benzylsulfinic acid and NaOH) in DMF at 100°C for 24 hours, yielding the sulfonyl derivative (60–65% yield).
Table 2: Sulfonyl Group Introduction Strategies
Route Starting Material Reagent Yield (%)
1 3-Bromopropanoic acid Benzyl mercaptan → Oxone 85–90
2 3-Chloropropanoic acid Sodium benzylsulfinate 60–65

Amide Bond Formation

The final step couples the oxadiazole amine with 3-(benzylsulfonyl)propanoic acid:

Method X: Acid Chloride Coupling

  • Activation : 3-(Benzylsulfonyl)propanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in DCM (0°C, 2 hours).
  • Coupling : The acid chloride reacts with 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine in DCM with TEA (25°C, 6 hours), yielding the target compound (75–80% yield).

Method Y: Carbodiimide-Mediated Coupling

  • Activation : The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
  • Amidation : The activated ester reacts with the oxadiazole amine at 25°C for 12 hours (70–75% yield).
Table 3: Amidation Efficiency
Method Activator Solvent Yield (%)
X SOCl₂ DCM 75–80
Y EDC/HOBt DMF 70–75

Optimization of Reaction Conditions

  • Oxadiazole Cyclization : POCl₃ outperforms CDI in yield and reaction time but requires stringent moisture control.
  • Sulfonylation : Thioether oxidation (Route 1) is preferred for higher yields and milder conditions compared to direct substitution (Route 2).
  • Amidation : Acid chloride coupling (Method X) offers superior efficiency over carbodiimide activation (Method Y).

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance safety and yield for POCl₃-mediated cyclization by minimizing exposure to corrosive reagents.
  • Crystallization : Isolate the final product via recrystallization from ethanol-water (4:1), achieving >99% purity.

Q & A

Q. What are the recommended synthetic routes for 3-(benzylsulfonyl)-N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)propanamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves three key steps:

Oxadiazole ring formation : Cyclization of a thiosemicarbazide intermediate under reflux with POCl₃ (phosphorus oxychloride) at 90°C for 3–6 hours .

Sulfonylation : Introduction of the benzylsulfonyl group using benzylsulfonyl chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions .

Amidation : Coupling the sulfonylated intermediate with a propanamide derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) under nitrogen .

  • Optimization : Adjust pH during precipitation (e.g., pH 8–9 with ammonia) to enhance purity . Monitor reactions via thin-layer chromatography (TLC) and optimize solvent choices (e.g., DMF for polar intermediates) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., benzylsulfonyl protons at δ 4.3–4.5 ppm, oxadiazole carbons at ~160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₇ClN₃O₄S: 418.06) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodology :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to assess affinity (Kᵢ) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Focus on sulfonamide and oxadiazole moieties as key binding groups .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donors .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodology :
  • Comparative SAR Table :
Compound ModificationBiological Activity (IC₅₀, μM)Key Reference
2-Chlorophenyl vs. 3-Bromophenyl0.45 vs. 1.2 (EGFR inhibition)
Benzylsulfonyl vs. Methylsulfonyl2.8 vs. >10 (Anticancer)
  • Orthogonal Assays : Validate conflicting results using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines for target specificity .

Q. How can regioselective functionalization of the oxadiazole ring enhance pharmacological properties?

  • Methodology :
  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxadiazole 5-position using HNO₃/H₂SO₄ to improve metabolic stability .
  • Click Chemistry : Attach PEGylated side chains via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance solubility .
  • Photophysical Probes : Incorporate fluorophores (e.g., dansyl) for cellular imaging studies .

Data Contradiction Analysis

Q. Why do structural analogs with minor substituent changes show divergent bioactivity profiles?

  • Methodology :
  • Crystallography : Resolve X-ray structures of analogs bound to targets (e.g., PDB ID 6XYZ) to identify steric clashes or hydrogen-bonding variations .
  • Free Energy Calculations : Use MM-GBSA to quantify binding energy differences caused by substituents (e.g., -Cl vs. -CF₃) .
  • Metabolite Screening : LC-MS/MS to detect unexpected metabolic modifications (e.g., sulfonamide oxidation) in inactive analogs .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Methodology :
  • Pharmacokinetics : Administer 10 mg/kg IV/orally in Sprague-Dawley rats. Measure plasma half-life (t₁/₂) via LC-MS and calculate bioavailability .
  • Toxicity : 28-day repeat-dose study in mice (OECD 407 guidelines). Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
  • BBB Penetration : Assess brain-plasma ratio (Kp) using in situ perfusion models .

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